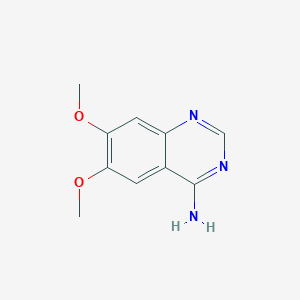
6,7-Dimethoxyquinazolin-4-amine
Vue d'ensemble
Description
6,7-Dimethoxyquinazolin-4-amine is a chemical compound that serves as a key intermediate in the synthesis of various quinazoline drugs, such as terazosin, and exhibits a range of pharmacological activities. It has been the subject of extensive research due to its potential applications in treating conditions like hypertension, viral infections, tumors, and malaria .
Synthesis Analysis
The synthesis of derivatives of this compound involves multiple steps, starting from vanillin, which undergoes processes such as methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination. The overall yield of the target compound can be optimized to about 37% after process improvements . Another study reported a similar synthesis with an overall yield of 26%, highlighting the mild reaction conditions and the potential for industrial production .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been analyzed in the context of their binding affinity to various receptors. For instance, the structure-activity relationship studies have shown that certain derivatives exhibit high binding affinities for α1-adrenoceptors, which are crucial for their antihypertensive activity . Moreover, the molecular structure of 4-amino-2-chloro-6,7-dimethoxyquinazoline has been studied in its methanol solvate form, revealing base-paired N-H...N hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been explored in various studies. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline involves nitration and reduction steps, leading to the formation of tetrahydroquinolines and subsequent cyclization to produce the desired pyrroloquinoline structures . These reactions are crucial for the development of compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are closely related to their pharmacological effects. For instance, pKa measurements have confirmed that at physiological pH, the protonation of the N-1 position efficiently provides a key pharmacophore for α1-adrenoceptor recognition, which is essential for their activity as antihypertensive agents . The binding affinity and selectivity for receptor sites are influenced by the electrostatic interactions and short-range attractive forces between the compound and the receptor .
Applications De Recherche Scientifique
Antimalarial Drug Development
6,7-Dimethoxyquinazolin-4-amine derivatives have been studied for their potential as antimalarial drugs. A notable compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine, has exhibited high antimalarial activity, positioning it as a promising lead in antimalarial drug development (Mizukawa et al., 2021).
Anticancer Research
Some derivatives of this compound have been identified as potent inducers of apoptosis, with potential as anticancer agents. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated significant activity in human breast and other mouse xenograft cancer models, also showing high blood-brain barrier penetration (Sirisoma et al., 2009).
Antimicrobial and Cytotoxic Activity
Research on new quinazoline derivatives, including those based on this compound, has revealed their potential antimicrobial and cytotoxic activities. These derivatives have shown promising results against fungal infections and in in vitro cytotoxic assays (Turan-Zitouni et al., 2016).
EGFR Inhibitor Development
A series of ferrocene analogues based on the 6,7-dimethoxy-N-phenylquinazolin-4-amine templatehave been synthesized and tested for anticancer activity against the epidermal growth factor receptor (EGFR). These compounds have shown promising in vitro anticancer activity, with submicromolar IC50 values, suggesting their potential as EGFR inhibitors (Amin et al., 2013).
Cerebroprotective Research
Studies on novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have shown significant cerebroprotective properties, particularly in the context of diseases like Alzheimer's and cerebral ischemia. These derivatives have demonstrated notable cerebrotropic activity, which could be crucial for future research in neurodegenerative diseases (Chiriapkin et al., 2022).
Antiviral Research
Compounds derived from this compound have been identified as potent inhibitors of viruses like dengue virus (DENV) and Venezuelan equine encephalitis virus (VEEV). This suggests their potential application in treating emerging arthropod-borne viral infections (Saul et al., 2021).
Anti-tubercular Activity
Research has shown that this compound derivatives can act as inhibitors of Mycobacterium tuberculosis. These findings are significant for the development of new anti-tubercular drugs, as specific structural features of these derivatives have been identified as crucial for Mtb inhibition (Asquith et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .
Mode of Action
This compound interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .
Biochemical Pathways
The interaction of this compound with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .
Pharmacokinetics
The compound’s interaction with cdk2 suggests it is able to reach its target within cells
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, this compound can influence cell proliferation and potentially induce cell death .
Propriétés
IUPAC Name |
6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHPNHISKDKRJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516751 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21575-13-3 | |
| Record name | 6,7-Dimethoxyquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?
A1: The this compound scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].
Q2: What are some of the key structural features of this compound derivatives that contribute to their biological activity?
A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].
Q3: How does the structure of this compound derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?
A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].
Q4: Have any this compound derivatives shown promising activity against specific diseases?
A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].
Q5: What are the potential advantages of using this compound as a starting point for drug development?
A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



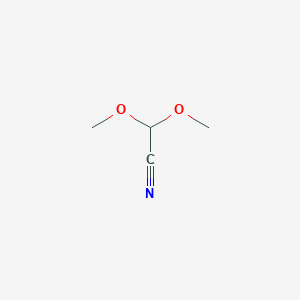
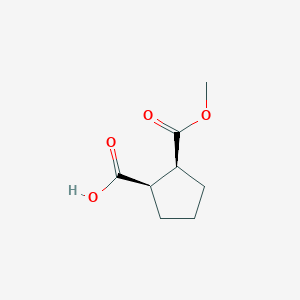

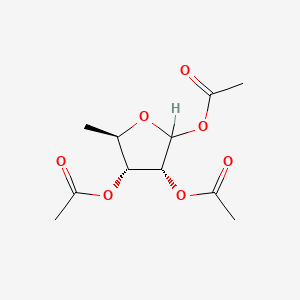

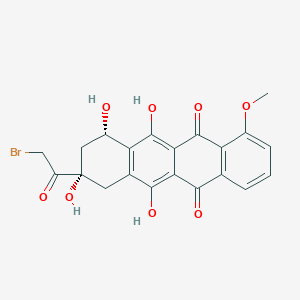
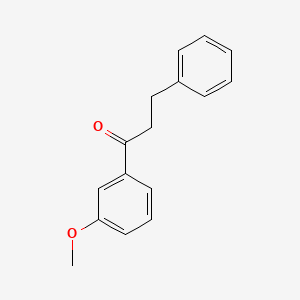


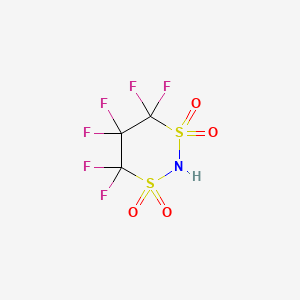

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)

